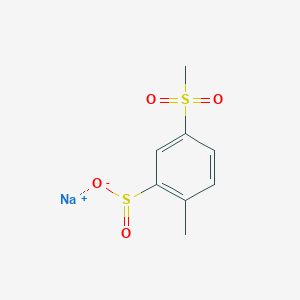![molecular formula C10H11BrOS B13181631 3-[(4-Bromophenyl)sulfanyl]butan-2-one](/img/structure/B13181631.png)
3-[(4-Bromophenyl)sulfanyl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Bromophenyl)sulfanyl]butan-2-one is an organic compound with a molecular formula of C10H11BrOS This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a butan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]butan-2-one typically involves the reaction of 4-bromothiophenol with 3-butanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution with the butanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the butan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
3-[(4-Bromophenyl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and antifungal properties.
Industry: It can be used in the development of new materials and chemicals, particularly in the field of organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]butan-2-one is largely dependent on its chemical structure. The bromophenyl group can interact with various molecular targets through halogen bonding, while the sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules. The carbonyl group in the butan-2-one moiety can participate in hydrogen bonding and other non-covalent interactions. These combined interactions contribute to the compound’s overall biological activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3-Bromophenyl)sulfanyl]butan-2-one
- N’-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
Uniqueness
3-[(4-Bromophenyl)sulfanyl]butan-2-one is unique due to its specific combination of a bromophenyl group, a sulfanyl group, and a butan-2-one moiety. This unique structure allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound for research in various scientific fields.
Propriétés
Formule moléculaire |
C10H11BrOS |
|---|---|
Poids moléculaire |
259.16 g/mol |
Nom IUPAC |
3-(4-bromophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 |
Clé InChI |
GRGPYUUHCZUIMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)SC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)

![5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13181580.png)

![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL](/img/structure/B13181585.png)
![[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine](/img/structure/B13181586.png)






![N-[(Azetidin-2-yl)methyl]-N-methylpropanamide](/img/structure/B13181626.png)

